![molecular formula C25H22I2Sn2 B14427567 Methylenebis[iodo(diphenyl)stannane] CAS No. 84634-02-6](/img/structure/B14427567.png)
Methylenebis[iodo(diphenyl)stannane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis[iodo(diphenyl)stannane] is an organotin compound characterized by the presence of tin (Sn) atoms bonded to phenyl groups and iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis[iodo(diphenyl)stannane] can be synthesized through the reaction of diphenyltin dichloride with methylene iodide in the presence of a suitable base. The reaction typically involves the following steps:
- Dissolution of diphenyltin dichloride in an appropriate solvent, such as tetrahydrofuran (THF).
- Addition of methylene iodide to the solution.
- Introduction of a base, such as triethylamine, to facilitate the reaction.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylenebis[iodo(diphenyl)stannane] undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides or alkyl groups.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different substituents replacing the iodine atoms.
Oxidation and Reduction Reactions: Products include tin compounds in different oxidation states, such as tin(IV) or tin(II) derivatives.
Scientific Research Applications
Methylenebis[iodo(diphenyl)stannane] has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Explored for its potential biological activity, including its effects on cellular processes and potential use in medicinal chemistry.
Industrial Applications: Potential use in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methylenebis[iodo(diphenyl)stannane] involves its ability to form stable carbon-tin bonds, which can participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with other organic molecules, leading to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
Diphenyltin Dichloride: Similar structure but with chlorine atoms instead of iodine.
Tributyltin Hydride: Another organotin compound with different substituents and applications.
Uniqueness
Its ability to undergo specific substitution and redox reactions makes it valuable in various chemical processes .
Properties
CAS No. |
84634-02-6 |
|---|---|
Molecular Formula |
C25H22I2Sn2 |
Molecular Weight |
813.7 g/mol |
IUPAC Name |
iodo-[[iodo(diphenyl)stannyl]methyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.CH2.2HI.2Sn/c4*1-2-4-6-5-3-1;;;;;/h4*1-5H;1H2;2*1H;;/q;;;;;;;2*+1/p-2 |
InChI Key |
YSXLUUNKBIQMEC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)I)(C4=CC=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
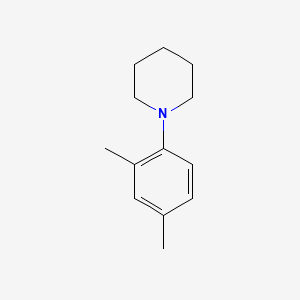
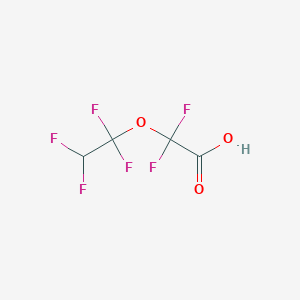
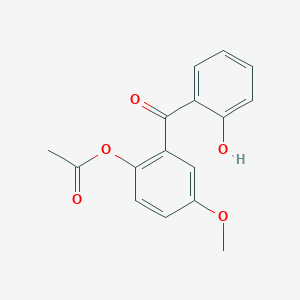
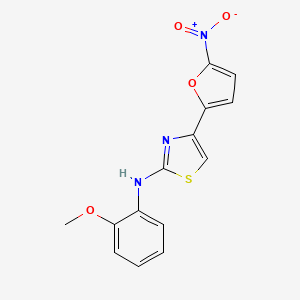
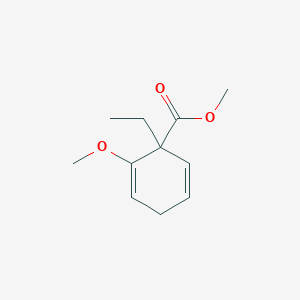
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
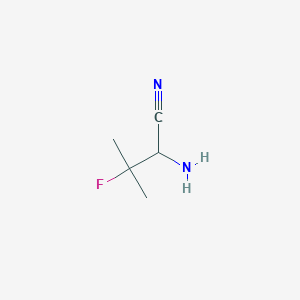
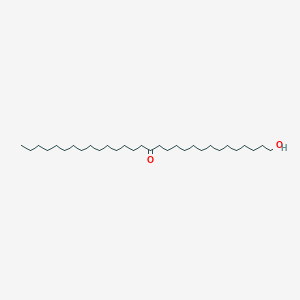

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
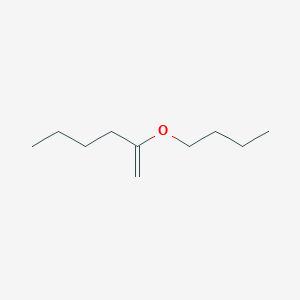
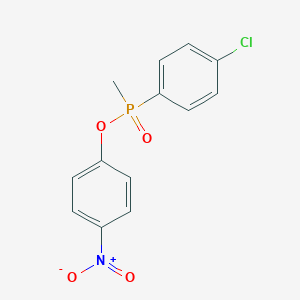
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
